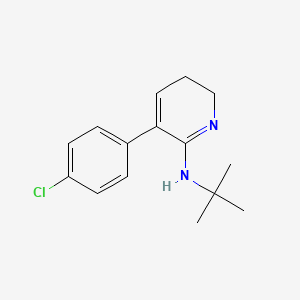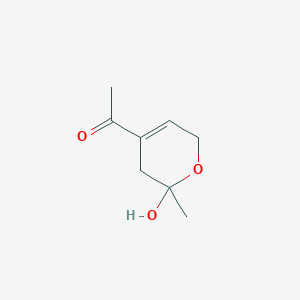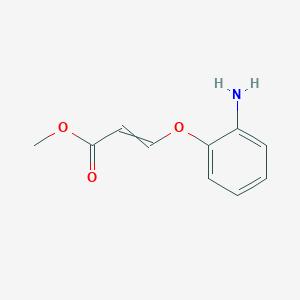
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and a suitable dihydropyridine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production method.
化学反应分析
Types of Reactions
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学研究应用
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, in the context of cardiovascular research, it may act as a calcium channel blocker, thereby influencing heart rate and blood pressure.
相似化合物的比较
Similar Compounds
- N-tert-Butyl-3-(4-fluorophenyl)-5,6-dihydropyridin-2-amine
- N-tert-Butyl-3-(4-bromophenyl)-5,6-dihydropyridin-2-amine
- N-tert-Butyl-3-(4-methylphenyl)-5,6-dihydropyridin-2-amine
Uniqueness
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
917886-26-1 |
|---|---|
分子式 |
C15H19ClN2 |
分子量 |
262.78 g/mol |
IUPAC 名称 |
N-tert-butyl-5-(4-chlorophenyl)-2,3-dihydropyridin-6-amine |
InChI |
InChI=1S/C15H19ClN2/c1-15(2,3)18-14-13(5-4-10-17-14)11-6-8-12(16)9-7-11/h5-9H,4,10H2,1-3H3,(H,17,18) |
InChI 键 |
SJWBZZYKBFBQQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=NCCC=C1C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)


![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
